molecular formula C32H28O11 B12773720 Fonsecinone C CAS No. 95152-77-5

Fonsecinone C

Cat. No.: B12773720
CAS No.: 95152-77-5
M. Wt: 588.6 g/mol
InChI Key: XWHLKURAEUPHAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fonsecinone C can be synthesized through the cultivation of Aspergillus niger under specific conditions. The fungus is grown in a suitable medium, and the compound is extracted and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus niger. The fermentation broth is then processed to isolate and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Fonsecinone C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or altered biological properties .

Scientific Research Applications

Fonsecinone C has a wide range of applications in scientific research, including:

Mechanism of Action

Fonsecinone C exerts its effects through the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane synthesis, leading to the death of the bacterial cells . The compound specifically binds to FabI, producing concentration-dependent inhibition effects .

Comparison with Similar Compounds

Properties

CAS No.

95152-77-5

Molecular Formula

C32H28O11

Molecular Weight

588.6 g/mol

IUPAC Name

9-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-10-yl)-5-hydroxy-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one

InChI

InChI=1S/C32H28O11/c1-13-7-17(33)25-18(34)8-14-9-20(39-4)27(29(41-6)22(14)30(25)42-13)24-16-10-15(38-3)11-21(40-5)23(16)28(36)26-19(35)12-32(2,37)43-31(24)26/h7-11,34,36-37H,12H2,1-6H3

InChI Key

XWHLKURAEUPHAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)CC(O5)(C)O)OC)O

Origin of Product

United States

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